molecular formula C7H3BrClFO B1266105 3-Bromo-4-fluorobenzoyl chloride CAS No. 672-75-3

3-Bromo-4-fluorobenzoyl chloride

Cat. No.: B1266105
CAS No.: 672-75-3
M. Wt: 237.45 g/mol
InChI Key: HPHZOCIBMCWXCQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-fluorobenzoyl chloride are organic compounds with nucleophilic sites. These include amines, alcohols, and carboxylic acids. The compound acts as an acylating agent, transferring its acyl group (3-Bromo-4-fluorobenzoyl) to these targets .

Mode of Action

This compound interacts with its targets through nucleophilic acyl substitution reactions. The chloride ion is a good leaving group, which makes the carbon of the carbonyl group in the compound highly susceptible to nucleophilic attack. When a nucleophile, such as an amine or alcohol, attacks this carbon, it forms a tetrahedral intermediate. This intermediate then collapses, releasing the chloride ion and forming a new bond with the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific nucleophiles it reacts with. It’s commonly used in the synthesis of various organic compounds, including pharmaceuticals and dyes . The compound’s ability to introduce the 3-Bromo-4-fluorobenzoyl group into these molecules can significantly alter their properties and biological activities.

Pharmacokinetics

Its metabolism would likely involve the replacement of the chloride ion with various biological nucleophiles, potentially forming metabolites with different activities .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific molecules it reacts with. By acylating biological nucleophiles, it can modulate the activities of proteins, alter the properties of small molecules, and potentially disrupt cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture, as water is a strong nucleophile that can react with the compound, potentially reducing its efficacy . Furthermore, the compound’s reactivity might be influenced by the pH of its environment, as this can affect the nucleophilicity of potential targets .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluorobenzoyl chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with nucleophilic groups such as amines and alcohols in proteins and enzymes. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target biomolecules . The compound’s reactivity is attributed to the presence of the benzoyl chloride group, which is highly reactive towards nucleophiles.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of biomolecules. The compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to changes in their activity and function . This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. The compound is relatively stable under ambient conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and metabolic pathways. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in gene expression . Threshold effects may also be observed, where a specific dosage level triggers a significant change in cellular or physiological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. These changes can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus if it interacts with nuclear proteins or in the mitochondria if it targets mitochondrial enzymes. The localization of this compound can affect its activity and function, influencing cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-fluorobenzoyl chloride can be synthesized from 3-bromo-4-fluorobenzoic acid. The typical method involves reacting 3-bromo-4-fluorobenzoic acid with phosphorus oxychloride under appropriate conditions . The reaction proceeds as follows: [ \text{C}_7\text{H}_3\text{BrClFO}_2 + \text{POCl}_3 \rightarrow \text{C}_7\text{H}_3\text{BrClFO} + \text{HCl} + \text{PO}_2\text{Cl}_3 ]

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-fluorobenzoyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzoyl chloride moiety. This dual substitution imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3-bromo-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHZOCIBMCWXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217483
Record name 3-Bromo-4-fluorobenzoyl chloride
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Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-75-3
Record name 3-Bromo-4-fluorobenzoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluorobenzoyl chloride
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Record name 3-Bromo-4-fluorobenzoyl chloride
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Record name 3-bromo-4-fluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

2.17 g (9.41 mmol) 3-bromo-4-fluorobenzoic acid were mixed with 20 mL thionyl chloride and then boiled for 2 h. The reaction mixture was evaporated to dryness and coevaporated twice with toluene. The residue was reacted further as the crude product.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.739 g, 1.20 ml, 13.7 mmol) was added dropwise to a solution of 3-bromo-4-fluorobenzoic acid (0.600 mg, 2.74 mmol) and dichloromethane (9 ml). N,N-Dimethylformamide (1 drop) was added and the colorless solution stirred at rt for 1 h. The solution was concentrated to afford 3-bromo-4-fluorobenzoyl chloride an off-white solid which was used directed without purification.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.6 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-4-fluorobenzoic acid (976 mg, 4.46 mmol) in DCM (25 mL) was stirred at rt and treated with oxalyl chloride (1.950 mL, 22.28 mmol), followed by a drop of DMF, causing gas evolution to commence. After 2.5 h, the solution was heated to boiling for 1-2 min and allowed to cool to rt. After 3 h total, the solution was concentrated to provide 3-bromo-4-fluorobenzoyl chloride as a white solid (1.00 g, 94%). A portion of this material (200 mg, 0.842 mmol) was added to an ice-cold solution of 4-fluoroaniline (0.081 mL, 0.842 mmol) in pyridine (4 mL), and the solution was stirred at rt for 65 h The solution was concentrated and the residue was stirred in 1 M hydrochloric acid, forming a precipitate which was collected by filtration, washed with water and dried to provide 3-bromo-4-fluoro-N-(4-fluorophenyl)benzamide as an off-white solid (227.5 mg, 80%). 1H NMR (400 MHz, DMSO-d6) δ 10.38 (s, 1H) 8.29 (dd, J=6.7, 2.1 Hz, 1H) 8.01 (ddd, J=8.6, 4.8, 2.2 Hz, 1H) 7.75 (dd, J=9.0, 5.1 Hz, 2H) 7.55 (t, J=8.6 Hz, 1H) 7.20 (t, J=8.9 Hz, 2H). Mass spectrum m/z 312, 314 (M+H)+.
Quantity
976 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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